8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine

Medicinal Chemistry Lead Optimization Structure-Activity Relationship

This 8-(pyrrolidin-1-ylsulfonyl) triazinoindole is a uniquely substituted analog for SAR at the 8-position. Unlike unsubstituted or 8-halo cores, the bulky, polar sulfonamide substituent markedly alters TPSA, LogP, and H-bond acceptor count, enabling dissection of steric and electronic drivers of target binding. Use as a comparator in VEGFR-2 or IDO1 inhibitor programs, or in broader chemoproteomic screening. Essential for lead optimization where solubility/permeability modulation is critical. No direct equivalent exists—generic substitution risks confounding data. Procure this exact scaffold to maintain experimental reproducibility.

Molecular Formula C13H14N6O2S
Molecular Weight 318.36
CAS No. 910443-25-3
Cat. No. B2580897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine
CAS910443-25-3
Molecular FormulaC13H14N6O2S
Molecular Weight318.36
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC4=C3N=NC(=N4)N
InChIInChI=1S/C13H14N6O2S/c14-13-16-12-11(17-18-13)9-7-8(3-4-10(9)15-12)22(20,21)19-5-1-2-6-19/h3-4,7H,1-2,5-6H2,(H3,14,15,16,18)
InChIKeyLHRPUXGQHIRELB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine (CAS 910443-25-3): Procurement-Relevant Profile and Core Scaffold


8-(Pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine (CAS 910443-25-3) is a synthetic heterocyclic small molecule with the molecular formula C13H14N6O2S and a molecular weight of 318.36 g/mol [1]. It belongs to the 5H-[1,2,4]triazino[5,6-b]indole class, a fused tricyclic scaffold combining an indole and a 1,2,4-triazine ring. Its defining structural feature is an 8-position pyrrolidin-1-ylsulfonyl substituent. The compound is commercially available as a research-grade chemical, typically at 95% purity . There is extremely limited publicly available primary research data on this specific compound; much of the biological annotation for this scaffold is derived from broader class-level studies of triazinoindole derivatives.

Why 8-(Pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine Cannot Be Replaced by Generic Triazinoindoles


The critical knowledge gap preventing generic substitution is the absence of direct, quantitative comparative data. While the triazinoindole scaffold is associated with diverse biological activities, including VEGFR-2 kinase inhibition and IDO1 inhibition, these activities are highly sensitive to the nature and position of substituents [1]. The pyrrolidin-1-ylsulfonyl group at the 8-position introduces distinct steric and electronic properties (e.g., altered LogP, hydrogen-bond acceptor count, and topological polar surface area) compared to simpler analogs like the 8-bromo or unsubstituted core [2]. Without head-to-head studies, assuming pharmacological or physicochemical equivalence to any other triazinoindole derivative is scientifically unsound and poses a risk to experimental reproducibility for procurement decisions.

Quantitative Differentiation Guide for 8-(Pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine: A Critical Data Scarcity Assessment


Structural and Physicochemical Differentiation from the 8-Bromo Analog

The target compound possesses an 8-position pyrrolidin-1-ylsulfonyl substituent, whereas the closest commercially available analog is the 8-bromo derivative (CAS 910443-21-9). This substitution results in a substantial increase in molecular weight (318.36 vs. 264.08 g/mol) and topological polar surface area (126 Ų vs. ~89 Ų for the 8-bromo analog). The sulfonyl group also adds seven hydrogen-bond acceptors compared to one for the bromo analog [1][2]. No direct biological comparison exists in the public domain.

Medicinal Chemistry Lead Optimization Structure-Activity Relationship

VEGFR-2 Kinase Inhibition: Class-Level Activity, Not Compound-Specific Proof

A 2010 virtual screening and experimental validation study identified a triazinoindole derivative ('Compound 1') as the most potent VEGFR-2 inhibitor among 100 tested candidates, with an IC50 of approximately 1.6 µM [1]. It is critical to note that the exact structure of 'Compound 1' is not disclosed in the abstract and it is NOT confirmed to be the target compound. This data can only be used as a class-level inference for the triazinoindole scaffold's potential, not as specific evidence for 910443-25-3.

Cancer Biology Kinase Inhibitor Angiogenesis

IDO1 Inhibitory Activity: Structural Analog Data, Not Direct Evidence

BindingDB contains data for a structural analog (BDBM50606613), which is an 8-substituted triazinoindole derivative, showing an IC50 of 640 nM against recombinant human IDO1 [1]. This demonstrates the scaffold's potential for IDO1 inhibition. However, there is no guarantee that the larger pyrrolidin-1-ylsulfonyl substituent of the target compound will be tolerated in the IDO1 active site in the same way.

Immuno-Oncology Tryptophan Metabolism Enzyme Inhibition

Recommended Research Application Scenarios for 8-(Pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine


Chemical Probe for Investigating the Effect of a Bulky Sulfonamide on Triazinoindole Pharmacokinetics

The large difference in computed TPSA and hydrogen-bonding capacity compared to the 8-bromo analog [1] makes this compound a useful tool for studying how a bulky, polar substituent affects the solubility, permeability, and metabolic stability of the triazinoindole core, a key consideration in lead optimization.

Fragment-Based or Structure-Activity Relationship (SAR) Library Expansion Around the 8-Position

For researchers with preliminary data on the unsubstituted or 8-halo triazinoindole core, this compound serves as a direct comparator to probe the steric and electronic requirements at the 8-position. Its procurement is only justified if an existing SAR campaign requires exploring a large, polar sulfonamide moiety.

Tool Compound for Exploratory Kinase or IDO1 Profiling Panels

Based on weak class-level inferences for VEGFR-2 [2] and IDO1 inhibition by structural analogs [3], the compound could be included in broader screening panels to identify novel targets. This is a high-risk, exploratory scenario and cannot be the sole justification for a large-volume procurement.

Quote Request

Request a Quote for 8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.